

Application Note: Quantification of Olanzapine-d4 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Olanzapine-d4

Cat. No.: B15617239

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Olanzapine-d4** in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes Olanzapine as the internal standard (IS). This method is suitable for pharmacokinetic studies and other research applications requiring the quantification of this deuterated analog.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Deuterated analogs of drugs, such as **Olanzapine-d4**, are commonly used as internal standards in bioanalytical methods to ensure accuracy and precision.[3] However, there are research scenarios, such as in vivo metabolic studies or certain pharmacokinetic experiments, where the deuterated compound itself is the analyte of interest. This application note provides a complete protocol for the extraction and quantification of

Olanzapine-d4 from human plasma. The method is based on established principles of bioanalytical method development for olanzapine and its analogs.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Experimental

Materials and Reagents

- **Olanzapine-d4** (analyte)
- Olanzapine (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Deionized water

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 100 x 4.5 mm, 3.8 μm) or equivalent[6]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Isocratic (e.g., 70:30 v/v, A:B)[6]
Flow Rate	0.4 mL/min[6]
Column Temperature	35°C[6]
Injection Volume	10 μL
Run Time	Approximately 5 minutes[6]

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[2] The optimized MRM transitions are listed in Table 2.

Table 2: Mass Spectrometry Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Olanzapine-d4	317.2	260.1	200	25
Olanzapine (IS)	313.1	256.1[5]	200	25

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **Olanzapine-d4** and Olanzapine in methanol.

- Working Standard Solutions: Prepare serial dilutions of the **Olanzapine-d4** stock solution in 50:50 methanol:water to create working standards for the calibration curve and QC samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/mL) and quality control samples (e.g., 0.3, 8, 16 ng/mL).

Sample Preparation Protocol

The following protocol details the protein precipitation method for extracting **Olanzapine-d4** from human plasma samples.[\[1\]](#)[\[4\]](#)

- Pipette 100 μ L of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 25 μ L of the Olanzapine internal standard working solution (e.g., at 100 ng/mL in methanol).
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.[\[1\]](#)
- Vortex the mixture for 30 seconds.
- Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to an HPLC vial for analysis.

Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the following tables.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Parameter	Result
Linearity Range	0.1 - 20 ng/mL[7]
Correlation Coefficient (r ²)	> 0.995
LLOQ	0.1 ng/mL[7]

Table 4: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	0.3	< 10%	< 10%	90-110%
Medium	8	< 10%	< 10%	90-110%
High	16	< 10%	< 10%	90-110%

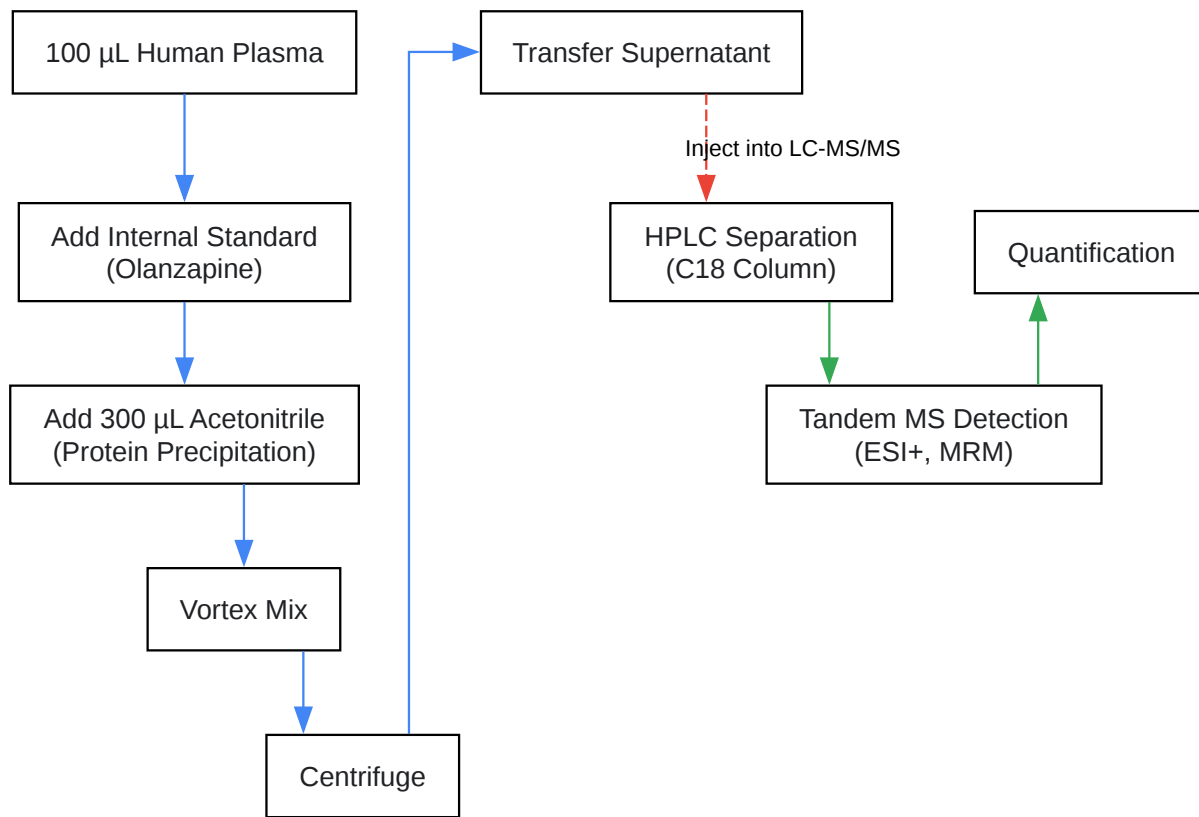
Table 5: Recovery

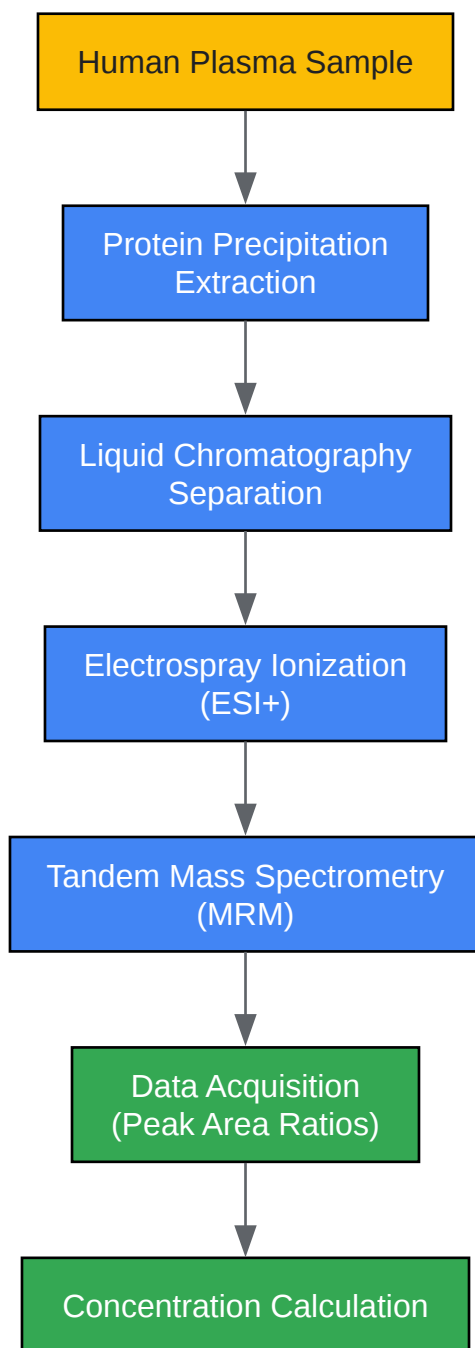
Compound	Mean Recovery (%)
Olanzapine-d4	> 85%
Olanzapine (IS)	> 85%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.





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